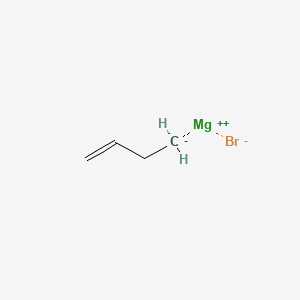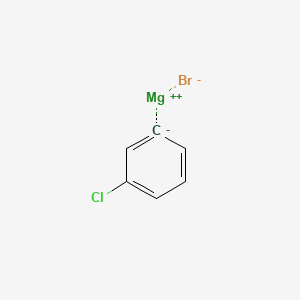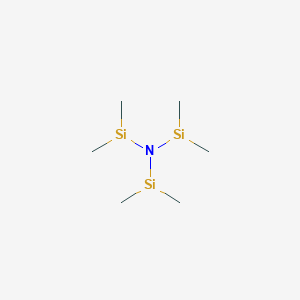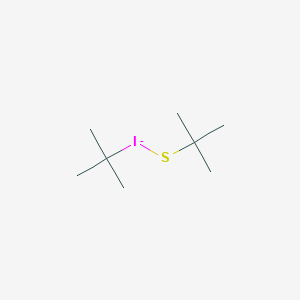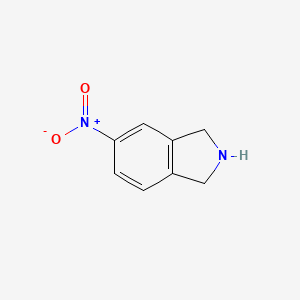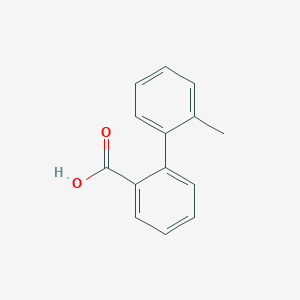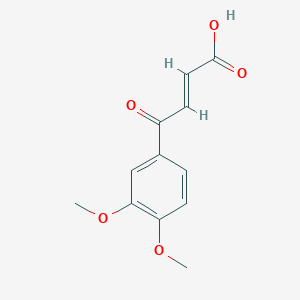
5-Hydroxy-3',4',7-trimethoxyflavone
Overview
Description
5-Hydroxy-3,4',7-trimethoxyflavone, also known as 5-hydroxy-3,4',7-trimethoxy-4-hydroxyflavone, is a naturally occurring flavone. It is found in various plants such as the Chinese herb Scutellaria baicalensis, commonly known as Chinese Skullcap. Flavones are a class of flavonoids and are known for their antioxidant and anti-inflammatory properties. 5-Hydroxy-3,4',7-trimethoxyflavone has been studied for its potential medicinal properties and has been found to have multiple applications in the scientific and medical fields.
Scientific Research Applications
Metabolic Fate and Bioactivity
5-Hydroxy-3',4',7-trimethoxyflavone is a type of flavonoid, and research has shed light on the metabolic fate and bioactivity of flavonoids. A study focused on the metabolic fate of flavan-3-ols, a group of compounds structurally related to this compound, found that the dominant metabolites in blood and urine were glucuronidated, sulfated, and methylated compounds. These metabolites are crucial for understanding the bioactivity of flavonoids in the human body (Wiese et al., 2015).
Antioxidant and Hepatoprotective Properties
Flavonoids, including this compound, have been recognized for their antioxidant and hepatoprotective properties. A review highlighting African natural products revealed that bioactive compounds from natural sources, including flavonoids, offer protection against free radicals and have potential as antioxidants and hepatoprotective agents. The review emphasizes the significant antioxidant potential of certain flavonoids, positioning them as candidates for new drug development (Lawal et al., 2016).
Chemopreventive Effects
Hydroxylated polymethoxyflavones, closely related to this compound, have been documented for their chemopreventive effects, including anti-cancer, anti-inflammation, anti-atherosclerosis, and neuroprotection. These compounds interact with cellular signaling, gene transcription, and enzyme activity to exert their effects. Despite the need for further investigation into their efficacy and bioavailability, these flavones show great promise for improving human health (Lai et al., 2015).
Bioactivity Related to Hydroxylation Patterns
The hydroxylation decoration patterns of flavonoids significantly influence their chemical properties and nutritional values. Different hydroxylation modifications on the flavonoid rings affect their bioactivities. This review provides insights into the importance of hydroxylation in flavonoids and suggests that targeted bioengineering of plants could mass-produce flavonoids with designated hydroxylation patterns of high nutritional importance (Liu et al., 2022).
Mechanism of Action
Target of Action
The primary targets of 5-Hydroxy-3’,4’,7-trimethoxyflavone, also known as 7,3’,4’-tri-O-methylluteolin, are the inflammatory mediators such as inducible nitric oxide synthase and cyclooxygenase-2 . These targets play a crucial role in the inflammatory response, particularly in the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines .
Mode of Action
5-Hydroxy-3’,4’,7-trimethoxyflavone interacts with its targets by inhibiting the release of inflammatory mediators . This results in a significant reduction in the mRNA expressions of inducible nitric oxide synthase and cyclooxygenase-2, indicating that the inhibition occurs at the transcriptional level .
Biochemical Pathways
The action of 5-Hydroxy-3’,4’,7-trimethoxyflavone affects the biochemical pathways involved in inflammation. Specifically, it inhibits the production of nitric oxide, prostaglandin E2, and pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β . These changes in the biochemical pathways lead to downstream effects that reduce inflammation.
Result of Action
The molecular and cellular effects of the action of 5-Hydroxy-3’,4’,7-trimethoxyflavone include a significant reduction in the production of nitric oxide, prostaglandin E2, and pro-inflammatory cytokines . This leads to a decrease in inflammation, demonstrating the compound’s potent anti-inflammatory effects .
Action Environment
The action, efficacy, and stability of 5-Hydroxy-3’,4’,7-trimethoxyflavone can be influenced by various environmental factors.
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-hydroxy-7-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-21-11-7-12(19)18-13(20)9-15(24-17(18)8-11)10-4-5-14(22-2)16(6-10)23-3/h4-9,19H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXDQWDOVZUNNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183329 | |
| Record name | Gonzalitosin I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29080-58-8 | |
| Record name | Gonzalitosin I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029080588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gonzalitosin I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-HYDROXY-3',4',7-TRIMETHOXYFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXU4UA4TVC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





